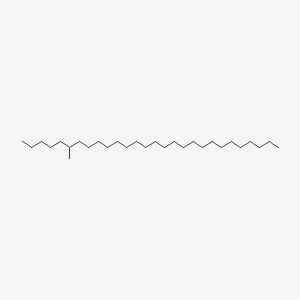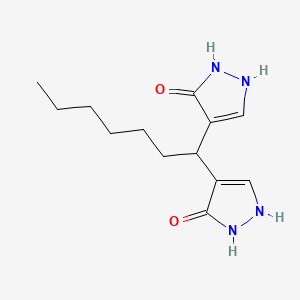
6-Methyloctacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a methyl-branched alkane, specifically a derivative of octacosane with a methyl group attached to the sixth carbon atom. This compound is found in various natural sources, including plant waxes and insect cuticles, where it plays a role in protective and communicative functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by using advanced techniques such as gas-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications.
化学反应分析
Types of Reactions: 6-Methyloctacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, where this compound reacts with halogens like chlorine (Cl2) or bromine (Br2), result in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学研究应用
6-Methyloctacosane has diverse applications in scientific research, including:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in insect communication and as a component of cuticular hydrocarbons.
Medicine: Investigated for its potential antimicrobial properties and its role in the development of new pharmaceuticals.
Industry: Utilized in the formulation of lubricants, coatings, and as a reference material in analytical chemistry.
作用机制
The mechanism of action of 6-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in chemical signaling. In insects, it acts as a pheromone, influencing behaviors such as mating and aggregation. The molecular targets include specific receptors on the insect’s antennae, which detect the hydrocarbon and trigger a behavioral response.
Similar Compounds:
- 2-Methyloctacosane
- 3-Methyloctacosane
- Octacosane
Comparison: this compound is unique due to its specific methylation at the sixth carbon, which influences its physical and chemical properties. Compared to its isomers, such as 2-Methyloctacosane and 3-Methyloctacosane, it exhibits different boiling points, melting points, and reactivity. Octacosane, being a straight-chain alkane, lacks the methyl branching, resulting in distinct properties and applications.
属性
| 81468-97-5 | |
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
6-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-29(3)27-25-7-5-2/h29H,4-28H2,1-3H3 |
InChI 键 |
FHJCXUYAUUQTPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)

![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)


